molecular formula C21H27ClN2O2 B195973 Hydroxyzine dihydrochloride CAS No. 2192-20-3

Hydroxyzine dihydrochloride

Cat. No.: B195973
CAS No.: 2192-20-3
M. Wt: 374.9 g/mol
InChI Key: ZQDWXGKKHFNSQK-UHFFFAOYSA-N
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Description

Hydroxyzine is a first-generation antihistamine belonging to the piperazine class of chemicals. It is commonly used to treat conditions such as anxiety, nausea, and itchiness. Hydroxyzine works by blocking the effects of histamine, a substance in the body that causes allergic symptoms . It was first synthesized by Union Chimique Belge in 1956 and has since been widely used in both medical and research settings .

Mechanism of Action

Target of Action

Hydroxyzine dihydrochloride primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

this compound acts as a potent and selective histamine H1 receptor inverse agonist . By blocking the activity of histamine, it relieves allergic symptoms such as pruritus . It also exhibits sedative, anxiolytic, and antiemetic properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By acting as an inverse agonist at the H1 receptor, this compound inhibits the effects of histamine, thereby alleviating symptoms of allergic reactions .

Pharmacokinetics

this compound is rapidly absorbed from the gastrointestinal tract upon oral administration . It reaches its maximum plasma concentration approximately 2 hours following administration . The drug is metabolized in the liver, and its active metabolite, cetirizine, is responsible for much of hydroxyzine’s antihistaminic effect .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of histamine-mediated responses . This results in relief from symptoms of allergic conditions such as pruritus, urticaria, and dermatoses . Additionally, its sedative and anxiolytic effects can be used to treat anxiety and tension associated with psychoneuroses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors, such as age, liver function, and concurrent medications, can also impact the drug’s pharmacokinetics and overall effects .

Biochemical Analysis

Biochemical Properties

Hydroxyzine Dihydrochloride exhibits sedative, anxiolytic, and antiemetic properties . It interacts with histamine H1-receptors, blocking the effects of histamine, a compound that is released by cells in response to allergic and inflammatory reactions . The active metabolite of this compound is cetirizine, which is responsible for much of its antihistaminic effect .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, thereby reducing allergic reactions . This includes any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with histamine H1-receptors . By blocking these receptors, it inhibits the action of histamine, reducing allergic reactions and associated symptoms .

Temporal Effects in Laboratory Settings

This compound is relatively fast-acting, with an onset of effect that occurs between 15 and 60 minutes and a duration of action between 4-6 hours . It may potentiate the effects of central nervous system (CNS) depressants following general anesthesia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolized in the liver by CYP3A4 and CYP3A5 . Its main and active metabolite, generated by oxidation of its alcohol moiety to a carboxylic acid, is the second-generation antihistamine cetirizine .

Transport and Distribution

While specific transporters or binding proteins that this compound interacts with are not mentioned, it is known that the compound is metabolized in the liver and excreted in urine and feces .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with histamine H1-receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyzine can be synthesized through various methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol under basic conditions. This reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, hydroxyzine hydrochloride is often produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Hydroxyzine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cetirizine, an active metabolite with antihistamine properties.

    Reduction: Various reduced forms of hydroxyzine, though these are less commonly studied.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Hydroxyzine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of piperazine derivatives.

    Biology: Investigated for its effects on histamine receptors and related pathways.

    Medicine: Extensively used in clinical trials to evaluate its efficacy in treating anxiety, nausea, and allergic reactions.

    Industry: Utilized in the formulation of various pharmaceutical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxyzine is unique in its combination of antihistamine and anxiolytic properties. Unlike other antihistamines, it is also used to treat anxiety and tension, making it a versatile compound in both medical and research settings .

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
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InChI

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2
Source PubChem
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InChI Key

ZQDWXGKKHFNSQK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
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Molecular Formula

C21H27ClN2O2
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Related CAS

10246-75-0 (pamoate), 2192-20-3 (di-hydrochloride)
Record name Hydroxyzine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023137
Record name Hydroxyzine
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Molecular Weight

374.9 g/mol
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Physical Description

Solid
Record name Hydroxyzine
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Boiling Point

220 °C at 0.5 mm Hg
Record name HYDROXYZINE
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Solubility

Crystals; MP 193 °C; Bitter taste. Solubility in mg/mL: water <700; chloroform 60; acetone 2; ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/, White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/, Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/, 9.14e-02 g/L
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Mechanism of Action

The H1 histamine receptor is responsible for mediating hypersensitivity and allergic reactions. Exposure to an allergen results in degranulation of mast cells and basophils, which then release histamine and other inflammatory mediators. Histamine binds to, and activates, H1 receptors, which results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells. These downstream effects of histamine binding are responsible for a wide variety of allergic symptoms, such as pruritus, rhinorrhea, and watery eyes. Hydroxyzine is a potent inverse agonist of histamine H1-receptors - inverse agonists are agents that are considered to have a "negative efficacy", so rather than simply blocking activity at a receptor they actively dampen its activity. Inverse agonism at these receptors is responsible for hydroxyzine's efficacy in the treatment of histaminic edema, flare, and pruritus. Hydroxyzine is not a cortical depressant, so its sedative properties likely occur at the subcortical level of the CNS. These sedative properties allow activity as an anxiolytic. Antiemetic efficacy is likely secondary to activity at off-targets., Hydroxyzine does not appear to increase gastric secretions or acidity, and usually has mild antisecretory effects. The antispasmodic activity of hydroxyzine is apparently mediated through interference with the mechanism that responds to spasmogenic agents such as acetylcholine, histamine, and serotonin., Hydroxyzine has CNS depressant, anticholinergic, antispasmodic, and local anesthetic activity, in addition to antihistaminic effects. The drug also has sedative and antiemetic activity. The sedative and tranquilizing effects of hydroxyzine are thought to result principally from suppression of activity at subcortical levels of the CNS; the drug does not have cortical depressant activity. The precise mechanism of antiemetic and antimotion sickness actions of hydroxyzine are unclear, but appear to result, at least in part, from its central anticholinergic and CNS depressant properties., The effects of the drug hydroxyzine on the activities of the rat liver monoamine oxidases (EC 1.4.3.6; MAO) and the membrane-bound and soluble forms of bovine semicarbazide-sensitive amine oxidase (EC 1.4.3.6; SSAO) were studied. Hydroxyzine was found to be a competitive inhibitor of MAO-B (Ki - 38 microM), whereas it had a low potency towards MAO-A (IC50 > 630 microM). Although it was a relatively potent competitive inhibitor of bovine plasma SSAO (Ki approximately 1.5 microM), it was a weak inhibitor of the membrane-bound form of the enzyme from bovine lung (IC50 approximately 1 mM). These findings extend our knowledge of the drug binding capabilities of the amine oxidases and suggest that these interactions may contribute to the complex actions of this drug.
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Impurities

(RS)-1-[(4-clorophenyl)phenylmethyl]piperazine, decloxizine
Record name HYDROXYZINE
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Color/Form

Oil

CAS No.

68-88-2
Record name (±)-Hydroxyzine
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Melting Point

200C, 190 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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